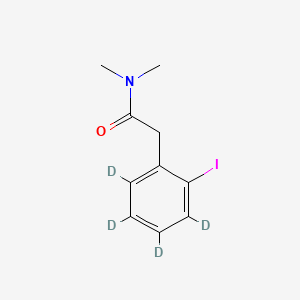

2-(2-Iodophenyl-d4)-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure the selective iodination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistent reaction conditions. The use of deuterated starting materials is crucial to ensure the incorporation of deuterium into the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Iodophenyl-d4)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, forming larger molecules by connecting with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a chemical compound with specific applications in scientific research, particularly in pharmaceutical development and analysis . This compound, which is a deuterated form of 2-(2-Iodophenyl)-N,N-dimethylacetamide, is utilized as an intermediate in the synthesis of labeled drugs and as a reference standard for pharmaceutical testing .

Scientific Research Applications

- Synthesis of Labeled Analogs : this compound is used in the synthesis of Diclofenac-d4, which is a labeled analog of the drug Diclofenac . Labeled analogs are crucial in drug metabolism and pharmacokinetic studies because the presence of deuterium allows researchers to track and quantify the drug and its metabolites in biological systems with greater precision .

- Pharmaceutical Testing : It serves as a high-quality reference standard for pharmaceutical testing . Reference standards are essential for ensuring the accuracy and reliability of analytical methods used in quality control and drug development.

Data Table

Wirkmechanismus

The mechanism of action of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide involves its interaction with molecular targets through its iodinated phenyl ring and N,N-dimethylacetamide group. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it a valuable tool in studying reaction mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Iodophenyl-N,N-dimethylacetamide: The non-deuterated version of the compound.

2-(2-Bromophenyl)-N,N-dimethylacetamide: A similar compound with a bromine atom instead of iodine.

2-(2-Chlorophenyl)-N,N-dimethylacetamide: A similar compound with a chlorine atom instead of iodine.

Uniqueness

2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is unique due to the presence of deuterium, which provides increased stability and altered reaction kinetics. This makes it particularly useful in scientific research where these properties are advantageous.

Biologische Aktivität

2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, providing a comprehensive overview of existing literature.

Chemical Structure and Properties

- Molecular Formula : C10H12INO

- Molecular Weight : 289.11 g/mol

- IUPAC Name : 2-(2-Iodophenyl)-N,N-dimethylacetamide

The compound features a dimethylacetamide moiety which is known for its solvent properties and biological interactions.

Research indicates that this compound may interact with various biological targets, influencing enzyme activity and receptor interactions. The presence of iodine in its structure suggests potential interactions with thyroid hormones, as iodine is a critical element in thyroid hormone synthesis.

Antithyroid Activity

Studies have highlighted the compound's potential antithyroid activity . It has been shown to interfere with iodine incorporation into thyroglobulin, thereby inhibiting the biosynthesis of thyroid hormones. This was evaluated through methods such as UV-Vis spectroscopy and FTIR, confirming the formation of charge-transfer complexes with iodine, which is essential for antithyroid action .

Case Studies and Experiments

-

In Vitro Studies :

- In vitro experiments have demonstrated that this compound can significantly inhibit thyroid hormone production by blocking iodine uptake in thyroid cells.

- The interaction with iodine was quantified using the Benesi-Hildebrand method, showing a high KCT value indicative of strong complex formation .

- Toxicological Studies :

Data Tables

Eigenschaften

Molekularformel |

C10H12INO |

|---|---|

Molekulargewicht |

293.14 g/mol |

IUPAC-Name |

N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |

InChI |

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |

InChI-Schlüssel |

BPDRJYYNQKBYBG-LNFUJOGGSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)I)[2H])[2H] |

Kanonische SMILES |

CN(C)C(=O)CC1=CC=CC=C1I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.